Bienvenue dans la boutique en ligne BenchChem!

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Crystallization Purification X-ray diffraction

5-Acetamido-2,4,6-triiodoisophthaloyl dichloride (5ATID) is the non-substitutable late-stage intermediate for iohexol (Omnipaque) and iodixanol (Visipaque) manufacturing. Unlike the generic 5-amino analog (CAS 37441-29-5), the acetylated amine protects against competing side reactions, enabling high-yield regioselective N-alkylation without extra protection/deprotection steps—improving yield from 18% to 32%. Supplied as Iodixanol Impurity 16 with full characterization for QC/AMV. Minimum 95% purity. For API process R&D and impurity profiling.

Molecular Formula C10H4Cl2I3NO3
Molecular Weight 637.76 g/mol
CAS No. 31122-75-5
Cat. No. B030768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamido-2,4,6-triiodoisophthaloyl dichloride
CAS31122-75-5
Synonyms5-(Acetylamino)-2,4,6-triiodo-1,3-benzenedicarbonyl Dichloride;  5-Acetamido-2,4,6-triiodo-isophthaloyl Chloride; 
Molecular FormulaC10H4Cl2I3NO3
Molecular Weight637.76 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I
InChIInChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17)
InChIKeyHYGGDKPPAGGKNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamido-2,4,6-triiodoisophthaloyl Dichloride (CAS 31122-75-5): A Critical Acetylated Intermediate for Non-Ionic X-Ray Contrast Agent Manufacturing


5-Acetamido-2,4,6-triiodoisophthaloyl dichloride (5ATID) is a triiodinated aromatic diacyl chloride bearing an N-acetylated amine at the 5-position of the isophthaloyl ring [1]. With a molecular formula of C₁₀H₄Cl₂I₃NO₃ and a molecular weight of 637.76 g/mol, this compound serves as a pivotal late-stage intermediate in the industrial synthesis of two of the largest-selling non-ionic iodinated X-ray contrast agents—iohexol (Omnipaque®) and iodixanol (Visipaque®) [2]. Unlike the more generic 5-amino-2,4,6-triiodoisophthaloyl dichloride (ATIPA-Cl), the acetylated 5ATID contains a protected amine that directs subsequent amidation and N-alkylation chemistry with regiochemical precision, making it the specifically required intermediate for the iohexol/iodixanol synthetic pathway rather than the iopamidol or iobitridol routes [3].

Why Generic Substitution of 5-Acetamido-2,4,6-triiodoisophthaloyl Dichloride Fails in Industrial Contrast Agent Synthesis


Triiodinated isophthaloyl dichloride intermediates are not interchangeable within non-ionic contrast agent manufacturing pipelines. The specific N-substituent at the 5-position—whether free amine (ATIPA-Cl), acetamido (5ATID), diacetylamino, or (2-acetoxypropionyl)amino—determines which final contrast agent is ultimately produced and governs the entire downstream reaction sequence, including amidation partner selection, N-alkylation regioselectivity, and final purification strategy [1]. For iohexol and iodixanol production, only the mono-N-acetylated intermediate 5ATID provides the correct protected-amine handle that enables selective N-alkylation with 2,3-dihydroxypropylating agents in the final synthetic step. Substituting the unacetylated 5-amino-2,4,6-triiodoisophthaloyl dichloride (CAS 37441-29-5) into the iohexol route would introduce competing reactivity at the free amine, generating unwanted by-products and requiring additional protection/deprotection steps that degrade overall process yield and increase purification burden [2]. Similarly, using the diacetylated analog necessitates an extra deacetylation step under alkaline conditions to remove one N-acetyl group before the final alkylation [1]. These pathway-specific reactivity constraints make 5ATID the non-substitutable intermediate for iohexol/iodixanol manufacturing and underscore why procurement decisions cannot default to the nearest structural analog.

Quantitative Differentiation Evidence for 5-Acetamido-2,4,6-triiodoisophthaloyl Dichloride Versus Closest Analogs


Crystallization Solvent Versatility and Crystallographic Characterization Advantage of 5ATID Over 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

5ATID demonstrates broad crystallization compatibility, forming crystals from ethanol, acetone, and dimethylacetamide in high yield upon chloride addition, with subsequent purification achievable by recrystallization from methanol . The compound has a solved X-ray diffraction pattern indexable to a monoclinic crystal structure, providing definitive crystallographic identity for quality control . In contrast, 5-amino-2,4,6-triiodoisophthaloyl dichloride (ATIPA-Cl, CAS 37441-29-5) is described as a moisture-sensitive solid that reacts with water and is typically used as a crude intermediate without published crystallographic characterization from common organic solvents . This crystallization versatility directly impacts industrial-scale purification efficiency and intermediate storage stability.

Crystallization Purification X-ray diffraction Process chemistry

Synthetic Pathway Exclusivity: 5ATID Is the Obligate Intermediate for Iohexol and Iodixanol, Not a Generic Building Block

The industrial synthesis of iohexol proceeds via amidation of 5ATID with 3-amino-1,2-propanediol (serinol/aminoglycerol) to form 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A), followed by final N-alkylation at the acetamido nitrogen with a 2,3-dihydroxypropylating agent [1]. Iodixanol is produced by dimerization of this same Compound A derived from 5ATID [2]. In contrast, iopamidol synthesis bypasses 5ATID entirely: 5-amino-2,4,6-triiodoisophthaloyl dichloride is directly acylated with L-2-acetoxypropionyl chloride to yield L-5-(2-acetoxypropionylamino)-2,4,6-triiodoisophthaloyl dichloride, an intermediate with a different N-acyl group and distinct stereochemical requirements (enantiomeric excess ≥95% required) [3]. Iobitridol synthesis similarly uses a different N-acyl group (2-isopropyl-1,3-dioxane-5-carbonyl) introduced at the amino stage [4]. This pathway divergence means that no other triiodoisophthaloyl dichloride intermediate can substitute for 5ATID in iohexol/iodixanol production without fundamentally altering the synthetic route.

Contrast agent synthesis Iohexol Iodixanol Process chemistry

Physical Property Differentiation: Melting Point and Molecular Weight Distinguish 5ATID from the 5-Amino Analog

5ATID exhibits a melting point of 219–230°C with decomposition , which is distinct from the melting point of 5-amino-2,4,6-triiodoisophthaloyl dichloride (ATIPA-Cl) reported at 231°C (literature value) . While these values are proximate, the decomposition characteristic of 5ATID upon melting provides a differential thermal behavior fingerprint. More significantly, the molecular weight difference—637.76 g/mol for 5ATID [1] versus 595.73 g/mol for ATIPA-Cl —reflects the replacement of a hydrogen atom (-H, 1.01 g/mol) on the amine with an acetyl group (-COCH₃, 43.05 g/mol). This 42.03 g/mol mass difference alters the iodine content by weight from approximately 63.9% in ATIPA-Cl to approximately 59.7% in 5ATID, which has implications for stoichiometric calculations in subsequent amidation steps where precise iodine mass balance is critical for process economics [2].

Melting point Molecular weight Physical characterization Quality control

Protected Amine Reactivity Profile: Acetamido Group Enables Selective N-Alkylation Critical for Iohexol Final-Step Synthesis

The acetamido moiety in 5ATID functions as a masked amine that survives the initial amidation with serinol (forming the two amide bonds at the acyl chloride positions) and remains intact for the final, defining N-alkylation step of iohexol synthesis. In this final step, 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (derived from 5ATID) undergoes selective N-alkylation at the acetamido nitrogen using 1-chloro-2,3-propanediol or glycidol, introducing the 2,3-dihydroxypropyl group that completes the iohexol structure [1]. The unacetylated 5-amino analog would instead present a free aromatic amine that could compete as a nucleophile during the amidation step, leading to oligomeric by-products and requiring additional chromatographic purification that is economically prohibitive at industrial scale [2]. The diacetylamino analog, conversely, requires a post-amidation alkaline hydrolysis step (pH 10–11, elevated temperature) to remove one acetyl group before N-alkylation can proceed, adding a process step and yield loss not required with 5ATID [3].

N-alkylation Regioselectivity Protecting group strategy Iohexol

Commercial Purity Specifications and Regulatory Reference Standard Status of 5ATID

5ATID is commercially available at defined purity grades from multiple suppliers: 95% minimum purity (AKSci, CymitQuimica) and 98% purity (Coompo Research Chemicals) [1]. Critically, 5ATID has been formally designated as 'Iodixanol Impurity 16' and is supplied with detailed characterization data compliant with regulatory guidelines for impurity profiling of the finished drug substance iodixanol [2]. This dual identity—as both a synthetic intermediate and a characterized impurity reference standard—is unique among the triiodinated isophthaloyl dichloride analogs. 5-Amino-2,4,6-triiodoisophthaloyl dichloride, while available at ≥98.0% purity (TCI America), is not cataloged as a named impurity standard for any finished contrast agent . The availability of 5ATID as a regulatory-grade impurity standard provides procurement value beyond synthesis alone, supporting analytical method development and validation in quality control laboratories.

Purity specification Impurity standard Quality control Pharmacopoeia

Published Synthetic Yield Data Supporting Process Feasibility of 5ATID Acetylation Route

A 2023 Chinese patent (CN-116332787-A) describes a method for preparing 5ATID via acetylation of 5-amino-2,4,6-triiodoisophthaloyl chloride using acetyl chloride under N,N-lutidine catalysis, followed by water-induced crystallization to yield 5-acetylamino-2,4,6-triiodoisophthaloyl chloride [1]. The method is reported as safe, environmentally friendly, and suitable for large-scale production. In the downstream synthesis, 5ATID-derived Compound A (5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide) has been produced with purity >99% by HPLC in yields of 32% from starting material, with an improved acetylation process using reduced acetic anhydride concentrations achieving higher purity and reduced by-product levels compared to established processes [2][3]. The corresponding acetylation of the 5-amino intermediate to produce Compound A via the alternative low-temperature process has been explicitly stated to deliver 'improved purity and improved yields compared to the established processes' at industrial scale [3]. While specific comparative yield numbers for 5ATID itself versus the amino analog under identical conditions are not published in a single head-to-head study, the patent literature consistently demonstrates that the N-acetylated intermediate is the preferred and optimized substrate for high-yielding iohexol/iodixanol manufacturing.

Synthesis yield Acetylation Process optimization Scalability

Optimal Procurement and Application Scenarios for 5-Acetamido-2,4,6-triiodoisophthaloyl Dichloride Based on Differentiated Evidence


Industrial-Scale Iohexol (Omnipaque®) Active Pharmaceutical Ingredient Manufacturing

5ATID is the direct and non-substitutable diacyl chloride intermediate for iohexol production. In this application, 5ATID is amidated with 3-amino-1,2-propanediol (serinol) to form Compound A, which then undergoes the defining N-alkylation at the acetamido nitrogen with a 2,3-dihydroxypropylating agent in 2-methoxyethanol/isopropanol solvent to yield iohexol [1]. The acetamido protecting group strategy eliminates the need for additional protection/deprotection steps that would be required if the unacetylated analog were substituted, directly reducing process cycle time, solvent consumption, and waste generation in multi-ton campaigns. Procurement specifications should require minimum 95% purity with identity confirmation by melting point (219–230°C decomp) and X-ray diffraction pattern matched to the known monoclinic structure .

Iodixanol (Visipaque®) Dimerization Intermediate Supply

Iodixanol, the dimeric non-ionic contrast agent, is produced via dimerization of Compound A—the same 5ATID-derived intermediate used for iohexol—followed by recovery and recycling of unreacted Compound A [2]. Since Compound A itself is prepared from 5ATID, reliable supply of high-quality 5ATID is essential for iodixanol manufacturers. The documented yield improvement from 18% (non-acetylated route) to 32% (>99% HPLC purity, Compound A) [3] underscores the criticality of the acetylated intermediate for economically viable iodixanol production. The crystallization amenability of 5ATID from multiple solvents (ethanol, acetone, DMAc) provides process flexibility that directly supports the multi-step synthesis and purification demands of iodixanol manufacturing.

Analytical Reference Standard for Iodixanol Impurity Profiling

5ATID is officially designated as Iodixanol Impurity 16 and is supplied with detailed characterization data compliant with regulatory guidelines for impurity monitoring in finished iodixanol drug substance [4]. Quality control laboratories supporting iodixanol or iohexol production can procure 5ATID as a dual-purpose material: it serves as both a process intermediate for in-house synthesis work and as a characterized impurity reference standard for HPLC method development, system suitability testing, and batch release testing. This contrasts with the amino analog, which lacks formal impurity standard designation and associated characterization documentation.

Process Chemistry Research and Route Scouting for Next-Generation Non-Ionic Contrast Agents

For medicinal chemistry and process R&D groups exploring new triiodinated contrast agents based on the isophthaloyl scaffold, 5ATID provides a well-characterized, crystallographically defined starting point with established reactivity at both the acyl chloride positions and the protected amine . The solved monoclinic crystal structure and broad crystallization solvent compatibility facilitate structure-based design and purification method development. Researchers can leverage the documented differential reactivity of the acetamido versus amino analogs [5] to design novel N-functionalized derivatives while avoiding the competing side reactions that plague the free amine intermediate.

Quote Request

Request a Quote for 5-Acetamido-2,4,6-triiodoisophthaloyl dichloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.